

Spectroscopic Characterization of Cyclo(Phe-Leu): A Technical Guide

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Compound of Interest

Compound Name: Cyclo(Phe-Leu)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of the cyclic dipeptide Cyclo(Phenylalanyl-Leucyl), commonly abbreviated as **Cyclo(Phe-Leu)**. The information presented herein is essential for the unambiguous identification and quality control of this compound in research and drug development settings. While a complete, experimentally verified dataset for **Cyclo(Phe-Leu)** is not readily available in published literature, this guide leverages data from the closely related and structurally similar dipeptides, Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro), to provide a comprehensive analytical framework.

Molecular and Spectroscopic Overview

Cyclo(Phe-Leu) is a 2,5-diketopiperazine with the molecular formula $C_{15}H_{20}N_2O_2$ and a molecular weight of approximately 260.33 g/mol [1][2]. Its structure consists of a central diketopiperazine ring formed by the cyclization of phenylalanine and leucine residues. The characterization of **Cyclo(Phe-Leu)** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of **Cyclo(Phe-Leu)**. Both 1H (proton) and ^{13}C (carbon-13) NMR are employed to identify the different chemical environments of the atoms within the molecule.

Representative ^1H NMR Data

The following table summarizes the expected ^1H NMR chemical shifts for the constituent amino acid residues within a cyclic dipeptide structure, based on data from analogous compounds.

The exact chemical shifts for **Cyclo(Phe-Leu)** may vary slightly.

Assignment	Cyclo(L-Phe-L-Pro) δ (ppm)	Cyclo(L-Leu-L-Pro) δ (ppm)	Expected for Cyclo(Phe-Leu)
Phenyl H (ortho, meta, para)	7.38-7.25	-	~7.2-7.4
NH	5.92 (s)	6.93 (s)	~6.0-7.0 (broad singlet)
Phe α -H	4.32 (dd)	-	~4.3
Leu α -H	-	4.10 (dd)	~4.1
Phe β -CH ₂	3.65 (m), 2.84 (dd)	-	~2.8-3.7
Leu β -CH ₂	-	1.95-1.57 (m)	~1.6-2.0
Leu γ -CH	-	2.44-2.36 (m)	~2.4
Leu δ -CH ₃	-	0.97 (dd)	~0.9-1.0

Data for Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro) are from a study conducted in CDCl_3 at 500 MHz.

Representative ^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The table below shows representative chemical shifts for the carbon atoms in the phenylalanine and leucine residues within a cyclic dipeptide framework.

Assignment	Cyclo(L-Phe-L-Pro) δ (ppm)	Cyclo(L-Leu-L-Pro) δ (ppm)	Expected for Cyclo(Phe-Leu)
C=O (Phe)	165.05	-	~165-170
C=O (Leu)	-	166.45	~166-171
Phenyl C (quaternary)	135.77	-	~135
Phenyl C (CH)	129.27, 129.17, 127.60	-	~127-130
Phe α -C	56.31	-	~56
Leu α -C	-	56.25	~56
Phe β -C	36.80	-	~37
Leu β -C	-	42.50	~42
Leu γ -C	-	24.43	~24
Leu δ -C	-	23.04, 22.20	~22-23

Data for Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro) are from a study conducted in CDCl_3 at 126 MHz.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Cyclo(Phe-Leu)** and to obtain information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Parameter	Value
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₂
Calculated m/z ([M+H] ⁺)	261.1598
Observed m/z ([M+H] ⁺)	Typically within 5 ppm of calculated

The calculated m/z is for the protonated molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of cyclic dipeptides like **Cyclo(Phe-Leu)**.

NMR Spectroscopy

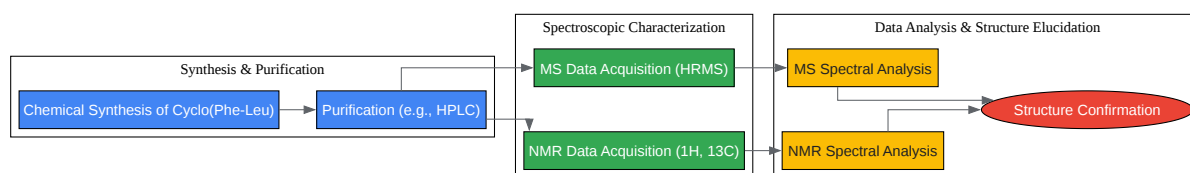
- **Instrumentation:** One- and two-dimensional NMR spectra can be recorded on a 500 MHz or 600 MHz NMR spectrometer.
- **Sample Preparation:** Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- **Reference:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.
- **Data Acquisition:** Standard pulse programs are used to acquire ¹H and ¹³C spectra.

Mass Spectrometry

- **Instrumentation:** High-resolution mass spectra can be obtained using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- **Ionization Mode:** Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
- **Data Analysis:** The acquired mass spectrum is analyzed to determine the accurate mass of the parent ion and its fragmentation pattern.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a cyclic dipeptide such as **Cyclo(Phe-Leu)**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Cyclo(Phe-Leu)**.

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References

- 1. cyclo(L-leucyl-L-phenylalanyl) | C₁₅H₂₀N₂O₂ | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(Phe-Leu) | C₁₅H₂₀N₂O₂ | CID 562691 - PubChem [pubchem.ncbi.nlm.nih.gov]
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